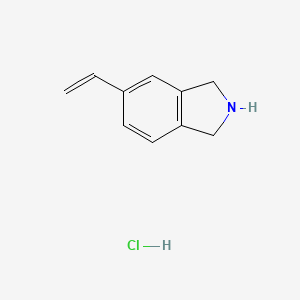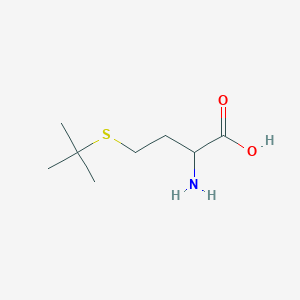
N,2-dimethylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethylcyclopropan-1-amine: is an organic compound with the molecular formula C₅H₁₁N. It is a secondary amine, characterized by a cyclopropane ring substituted with two methyl groups and an amine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method involves the alkylation of ammonia with an appropriate alkyl halide.
Reductive Amination: Another method is reductive amination, where a cyclopropanone derivative is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for N,2-dimethylcyclopropan-1-amine typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation Products: Corresponding oxides and hydroxylamines.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,2-dimethylcyclopropan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex amine derivatives and heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its role in the synthesis of biologically active compounds .
Medicine: The compound is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of N,2-dimethylcyclopropan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The pathways involved include nucleophilic substitution, addition, and elimination reactions .
Comparación Con Compuestos Similares
Cyclopropylamine: Similar in structure but lacks the methyl groups.
N-methylcyclopropylamine: Contains one methyl group instead of two.
Cyclopropanamine: The parent compound without any methyl substitution.
Uniqueness: N,2-dimethylcyclopropan-1-amine is unique due to the presence of two methyl groups on the cyclopropane ring, which influences its reactivity and steric properties. This makes it a valuable compound in synthetic chemistry for creating sterically hindered amine derivatives .
Propiedades
Fórmula molecular |
C5H11N |
|---|---|
Peso molecular |
85.15 g/mol |
Nombre IUPAC |
N,2-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C5H11N/c1-4-3-5(4)6-2/h4-6H,3H2,1-2H3 |
Clave InChI |
RHJITQJBHCWZLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)




![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)







